
1-Benzoyl-4-(4-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-(4-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. It is commonly used as a recreational drug due to its stimulant properties. However, its potential as a research chemical has been explored in recent years.
Mechanism of Action
1-Benzoyl-4-(4-methoxybenzoyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in an increase in alertness, energy, and mood. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine also acts as a non-selective agonist of serotonin receptors, which further enhances its stimulant effects.
Biochemical and Physiological Effects
1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been found to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also leads to an increase in the release of certain hormones, such as dopamine and norepinephrine. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been found to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and mood.
Advantages and Limitations for Lab Experiments
1-Benzoyl-4-(4-methoxybenzoyl)piperazine has several advantages as a research chemical. It is relatively easy to synthesize and purify, which makes it readily available for laboratory experiments. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine also has a well-defined mechanism of action, which makes it a useful tool for studying the effects of dopamine and serotonin in the brain.
However, there are also limitations to using 1-Benzoyl-4-(4-methoxybenzoyl)piperazine in laboratory experiments. Its stimulant effects can be difficult to control, which can make it challenging to study its effects on the brain in a controlled environment. Additionally, its potential for abuse as a recreational drug makes it a controversial choice for scientific research.
Future Directions
There are several future directions for research on 1-Benzoyl-4-(4-methoxybenzoyl)piperazine. One potential area of study is its potential as a treatment for neurological disorders, such as ADHD and narcolepsy. Another area of research is its potential as a cognitive enhancer. Additionally, further studies are needed to explore the long-term effects of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine use on the brain and body.
Conclusion
In conclusion, 1-Benzoyl-4-(4-methoxybenzoyl)piperazine, or 1-Benzoyl-4-(4-methoxybenzoyl)piperazine, is a synthetic compound that has potential as a research chemical. It has been found to have a stimulant effect on the central nervous system, leading to increased alertness, energy, and mood. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. Its potential as a treatment for neurological disorders and cognitive enhancer has been explored. However, further research is needed to fully understand the effects of 1-Benzoyl-4-(4-methoxybenzoyl)piperazine on the brain and body.
Synthesis Methods
1-Benzoyl-4-(4-methoxybenzoyl)piperazine can be synthesized by reacting piperazine with benzoyl chloride and 4-methoxybenzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Scientific Research Applications
1-Benzoyl-4-(4-methoxybenzoyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential as a treatment for certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. 1-Benzoyl-4-(4-methoxybenzoyl)piperazine has also been studied for its potential as a cognitive enhancer.
properties
Product Name |
1-Benzoyl-4-(4-methoxybenzoyl)piperazine |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[4-(4-methoxybenzoyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-9-7-16(8-10-17)19(23)21-13-11-20(12-14-21)18(22)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3 |
InChI Key |
WFFHQYKKOBPGIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



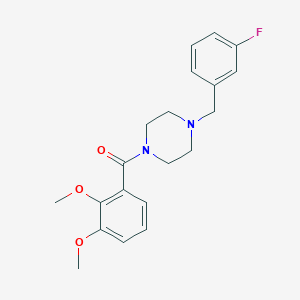
![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2-thienylcarbonyl)piperazine](/img/structure/B249195.png)
![1-(3,5-Dimethoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B249197.png)
![1-(3-Fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249200.png)
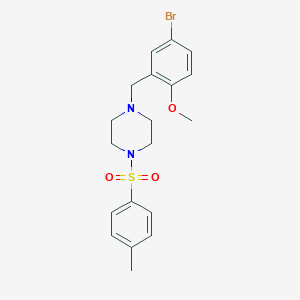
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
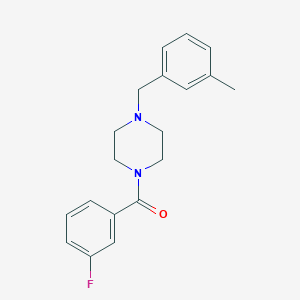
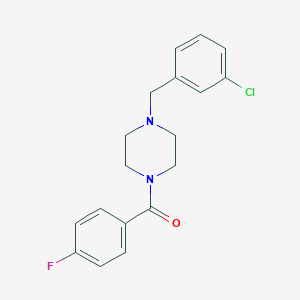
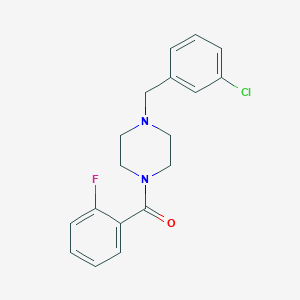
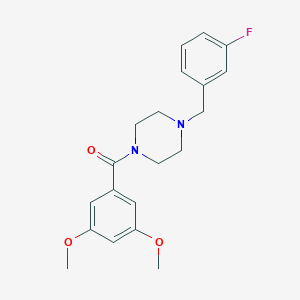
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)
